N-cyclohexyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzamide
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Overview
Description
N-cyclohexyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzamide is a complex organic compound with the molecular formula C20H22N2O3S It is known for its unique structural features, which include a cyclohexyl group, a methylphenyl sulfanyl group, and a nitrobenzenecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzamide typically involves multi-step organic reactions One common method starts with the nitration of a suitable benzene derivative to introduce the nitro groupThe final step involves the formation of the carboxamide by reacting the intermediate with cyclohexylamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as iron powder in acidic conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid, sulfuric acid).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or further nitrated derivatives.
Scientific Research Applications
N-cyclohexyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzamide
- N-cyclohexyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxylic acid
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-cyclohexyl-4-(4-methylphenyl)sulfanyl-3-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-14-7-10-17(11-8-14)26-19-12-9-15(13-18(19)22(24)25)20(23)21-16-5-3-2-4-6-16/h7-13,16H,2-6H2,1H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPNCJFRBJMQHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C(=O)NC3CCCCC3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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